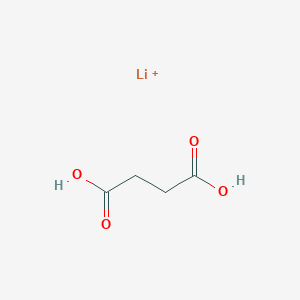

Lithium;butanedioic acid

Description

Nomenclature and Chemical Classification of Dilithium (B8592608) Succinate (B1194679)

Dilithium succinate is identified by its IUPAC name, dilithium butanedioate. nih.govwikipedia.org It falls under the classification of organometallic compounds, specifically as a dilithium salt of a dicarboxylic acid. pharmaoffer.com The chemical formula for dilithium succinate is C₄H₄Li₂O₄. nih.govwikipedia.org

Interactive Data Table: Chemical Identification of Dilithium Succinate

| Identifier | Value |

| IUPAC Name | dilithium;butanedioate nih.gov |

| Chemical Formula | C₄H₄Li₂O₄ nih.govwikipedia.orgwikidata.org |

| CAS Number | 29126-50-9 nih.govwikipedia.org |

| PubChem CID | 10197702 nih.govwikipedia.org |

| Synonyms | Lithium succinate, Lithium succinate dibasic wikipedia.orgpharmaoffer.com |

Historical Perspectives on Butanedioic Acid Salts and Lithium Chemistry

The history of butanedioic acid, commonly known as succinic acid, dates back to the distillation of amber, from which its name is derived (Latin: succinum). atamanchemicals.comatamanchemicals.com Historically, succinic acid and its salts have been subjects of study in the development of chemistry.

The discovery of lithium itself is credited to Johan August Arfwedson in 1817, who identified it in petalite (B74571) ore. wikipedia.orgshef.ac.uk The name "lithium" originates from the Greek word "lithos," meaning stone, as it was first discovered in a mineral source. shef.ac.ukacs.org The isolation of elemental lithium was later achieved through electrolysis. wikipedia.orgshef.ac.uk The early 20th century saw the exploration of lithium's electrochemical properties, which laid the groundwork for its later use in batteries. nih.gov The development of organolithium compounds was a significant advancement in synthetic chemistry. acs.org

The convergence of these two areas of chemical history, the study of dicarboxylic acids and the burgeoning field of lithium chemistry, eventually led to the synthesis and investigation of compounds like dilithium succinate.

Relevance of Succinate Anion in Biological Metabolism and its Salts

The succinate anion is a crucial intermediate in the tricarboxylic acid (TCA) cycle, also known as the Krebs cycle. nih.govwikipedia.org This metabolic pathway is central to cellular respiration and energy production in the form of adenosine (B11128) triphosphate (ATP). nih.govproprep.com Within the TCA cycle, succinate is oxidized to fumarate (B1241708) by the enzyme succinate dehydrogenase (SDH), which is also a component of the mitochondrial electron transport chain (complex II). nih.govuwa.edu.auumich.edu

The concentration of succinate is tightly regulated under normal physiological conditions. mdpi.com However, under certain pathological states, such as inflammation and ischemia/reperfusion injury, succinate levels can become dysregulated. nih.gov The accumulation of succinate has been shown to have signaling functions, influencing various cellular processes. atamanchemicals.comwikipedia.orgnih.gov For instance, elevated succinate can inhibit certain enzymes, leading to changes in gene expression and cellular metabolism. uwa.edu.aumdpi.com

The salts of succinic acid, by providing the succinate anion, can be utilized in research to study these metabolic and signaling pathways.

Scope and Significance of Current Research on Dilithium Succinate

Current research on dilithium succinate and related compounds spans several scientific disciplines. In materials science, for example, investigations into lithium-based inorganic-organic frameworks have explored the structural diversity and properties of compounds like lithium succinate. core.ac.uk Studies have also been conducted on the growth and characterization of dilithium succinate single crystals for potential applications in nonlinear optics. dntb.gov.uaresearchgate.net

In a broader context, research on related compounds like dilithium tetrapropenylsuccinate highlights potential applications as corrosion inhibitors and in polymer synthesis. ontosight.ai Similarly, dilithium dodecenylsuccinate is used in lubricants and greases. ontosight.ai While these are distinct compounds, the research into their properties underscores the diverse applications of lithium salts of dicarboxylic acids.

The study of dilithium succinate, therefore, contributes to a deeper understanding of both the fundamental chemistry of lithium compounds and the intricate role of the succinate anion in biological systems.

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

lithium;butanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6O4.Li/c5-3(6)1-2-4(7)8;/h1-2H2,(H,5,6)(H,7,8);/q;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQNUMILKBSMSMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].C(CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6LiO4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40905106 | |

| Record name | Lithium succinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40905106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16090-09-8 | |

| Record name | Lithium succinate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016090098 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lithium succinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40905106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dilithium succinate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.574 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Pathways and Preparation Strategies for Dilithium Succinate

Conventional and Novel Synthetic Methodologies for Lithium Succinate (B1194679) Formation

The primary and most straightforward method for the synthesis of dilithium (B8592608) succinate is through an acid-base neutralization reaction. This involves reacting succinic acid with a lithium base, most commonly lithium hydroxide (B78521).

A typical laboratory-scale synthesis would involve dissolving succinic acid in a suitable solvent, followed by the stoichiometric addition of lithium hydroxide. Water is a common solvent for this reaction due to the good solubility of the reactants and the final product. acplchemicals.com

Novel approaches to the synthesis of metal carboxylates, which can be adapted for dilithium succinate, include solution-based methods that aim to produce high-purity compounds without the need for extensive purification steps. These methods often involve the use of organometallic precursors, though for a simple salt like dilithium succinate, the direct neutralization reaction remains the most common and efficient pathway.

The formation of dilithium succinate from succinic acid and lithium hydroxide is a classic Brønsted-Lowry acid-base reaction. msu.edu Succinic acid (HOOC-(CH₂)₂-COOH) is a diprotic acid, meaning it can donate two protons (H⁺). Lithium hydroxide (LiOH) is a strong base that readily dissociates in water to provide hydroxide ions (OH⁻). researchgate.net

The reaction proceeds in two steps:

First Neutralization: One mole of lithium hydroxide reacts with one mole of succinic acid to form the monolithium salt and water.

HOOC-(CH₂)₂-COOH + LiOH → LiOOC-(CH₂)₂-COOH + H₂O

Second Neutralization: A second mole of lithium hydroxide reacts with the monolithium salt to form dilithium succinate and another molecule of water.

LiOOC-(CH₂)₂-COOH + LiOH → LiOOC-(CH₂)₂-COOLi + H₂O

HOOC-(CH₂)₂-COOH + 2LiOH → LiOOC-(CH₂)₂-COOLi + 2H₂O

In this reaction, the hydroxide ion from LiOH accepts a proton from the carboxylic acid group of succinic acid, forming water. The resulting succinate dianion then forms an ionic bond with the two lithium cations. libretexts.orgkhanacademy.org

Several parameters can be controlled to maximize the yield and purity of the resulting dilithium succinate.

| Parameter | Effect on Efficiency and Purity | Notes |

| Stoichiometry | The molar ratio of reactants is crucial. A 1:2 molar ratio of succinic acid to lithium hydroxide is required for complete conversion to dilithium succinate. Using an excess of either reactant can lead to impurities in the final product. | Precise weighing of reactants is essential for achieving high purity. |

| Solvent | The choice of solvent affects the solubility of reactants and the crystallization of the product. Water is a common and effective solvent. The volume of the solvent can influence the concentration of reactants and the rate of reaction. | For crystallization, a solvent in which the product has lower solubility at cooler temperatures is ideal. |

| Temperature | The reaction is typically carried out at room temperature or with gentle heating to ensure complete dissolution of reactants and to increase the reaction rate. However, excessive heat is generally not necessary for this acid-base neutralization. | Monitoring the temperature can be important, especially during the addition of the base, as neutralization reactions can be exothermic. |

| Reaction Time | The reaction should be allowed to proceed for a sufficient amount of time to ensure it goes to completion. This can be monitored by pH measurements; the final pH should be neutral. | Stirring the reaction mixture ensures homogeneity and facilitates the interaction between reactants. |

| Purity of Reactants | The purity of the starting materials, succinic acid and lithium hydroxide, will directly impact the purity of the final product. | Using high-purity reagents is recommended to minimize the need for extensive purification steps. |

Optimizing these parameters is key to achieving a high yield of pure dilithium succinate. gyrosproteintechnologies.com

Crystallization Techniques for Producing Crystalline Dilithium Succinate

Crystallization is a critical step for isolating and purifying the synthesized dilithium succinate. The goal is to obtain well-formed crystals, which are indicative of high purity. Common crystallization techniques applicable to dilithium succinate include:

Slow Evaporation: This is a simple and widely used technique. washington.edumit.eduunifr.ch A saturated or near-saturated solution of dilithium succinate is prepared, and the solvent is allowed to evaporate slowly over several days in a controlled environment. This slow process allows for the formation of large, high-quality crystals. mit.eduillinois.edu The rate of evaporation can be controlled by adjusting the surface area of the container and the airflow over the solution. unifr.ch

Slow Cooling: A saturated solution of dilithium succinate is prepared at an elevated temperature and then allowed to cool slowly. mit.edugoogle.com As the temperature decreases, the solubility of the salt decreases, leading to the formation of crystals. The rate of cooling is a critical parameter; slower cooling generally results in larger and more perfect crystals. mit.edu

Solvent Diffusion (Layering Technique): This method is suitable for sensitive materials and involves dissolving the dilithium succinate in a good solvent and then carefully layering a "non-solvent" (a solvent in which the compound is poorly soluble) on top. washington.edu Diffusion between the two layers gradually reduces the solubility of the compound, inducing crystallization at the interface.

The choice of solvent is crucial for successful crystallization. For dilithium succinate, which is soluble in water, a mixed solvent system (e.g., water-ethanol) could also be explored to fine-tune the solubility and promote crystallization. The table below summarizes key aspects of these techniques.

| Crystallization Technique | Principle | Advantages | Considerations |

| Slow Evaporation | Gradual removal of solvent from a saturated solution to induce crystallization. washington.edumit.edu | Simple to implement, can produce large, well-defined crystals. mit.edu | The compound must be stable in the solvent over extended periods. The rate of evaporation needs to be carefully controlled. unifr.ch |

| Slow Cooling | Decreasing the temperature of a saturated solution to reduce solubility and cause crystallization. mit.edugoogle.com | Effective for compounds with a significant temperature-dependent solubility. | Requires a controlled cooling rate to obtain high-quality crystals. mit.edu |

| Solvent Diffusion | Gradual mixing of a good solvent and a non-solvent to reduce solubility and induce crystallization. washington.edu | Useful for sensitive compounds and can produce high-quality crystals. | Requires careful selection of solvent/non-solvent pairs and can be a slower process. |

Sustainable Chemistry Approaches in Dilithium Succinate Synthesis

The principles of green chemistry can be applied to the synthesis of dilithium succinate to make the process more environmentally friendly and efficient. acs.org Key considerations include:

Atom Economy: The concept of atom economy measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the final desired product. wikipedia.org The synthesis of dilithium succinate via the neutralization of succinic acid with lithium hydroxide has a high atom economy, as the only byproduct is water. libretexts.org

The atom economy can be calculated as follows:

Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of all Reactants) x 100%

For the reaction HOOC-(CH₂)₂-COOH + 2LiOH → C₄H₄Li₂O₄ + 2H₂O:

Molecular Weight of C₄H₄Li₂O₄ ≈ 129.95 g/mol wikipedia.org

Molecular Weight of HOOC-(CH₂)₂-COOH ≈ 118.09 g/mol

Molecular Weight of LiOH ≈ 23.95 g/mol

Atom Economy = (129.95 / (118.09 + 2 * 23.95)) x 100% ≈ (129.95 / 166.0) x 100% ≈ 78.3%

While not 100%, this is a relatively high atom economy for a simple synthesis.

Use of Safer Solvents: Water is an ideal green solvent as it is non-toxic, non-flammable, and readily available. The synthesis of dilithium succinate is well-suited to being carried out in an aqueous medium.

Energy Efficiency: The reaction can often be performed at ambient temperature, minimizing energy consumption.

Waste Reduction: By carefully controlling the stoichiometry, the formation of byproducts and the need for extensive purification, which can generate waste, are minimized.

By adhering to these principles, the synthesis of dilithium succinate can be conducted in a manner that is both efficient and environmentally responsible. jk-sci.combirmingham.ac.uk

Advanced Spectroscopic and Structural Elucidation of Dilithium Succinate

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of molecules in solution. For dilithium (B8592608) succinate (B1194679), ¹H and ¹³C NMR spectroscopy confirm the presence of the succinate backbone. researchgate.net

In ¹H NMR, the methylene (B1212753) protons (-CH₂-) of the succinate anion typically exhibit a singlet peak, indicating their chemical equivalence. The chemical shift of this peak provides information about the electronic environment of the protons. Similarly, ¹³C NMR spectroscopy reveals two distinct carbon signals: one for the carboxylate carbons (-COO⁻) and another for the methylene carbons (-CH₂-). The specific chemical shifts are sensitive to the solvent and the nature of the cation-anion interaction.

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), can be employed to establish the connectivity between protons within the succinate moiety. ubc.ca While basic NMR provides foundational structural data, more advanced solid-state NMR techniques could offer insights into the lithium coordination environment and intermolecular interactions in the solid state.

Table 1: Typical NMR Data for Succinate Species

| Nucleus | Chemical Shift Range (ppm) | Multiplicity | Assignment |

|---|---|---|---|

| ¹H | 2.4 - 2.6 | Singlet | -CH₂- |

| ¹³C | 175 - 185 | Singlet | -COO⁻ |

| ¹³C | 30 - 35 | Singlet | -CH₂- |

Note: Chemical shifts are approximate and can vary based on solvent and experimental conditions.

Vibrational Spectroscopy (IR and Raman) in Characterizing Molecular Bonds

In the IR spectrum of dilithium succinate, the most prominent bands are associated with the carboxylate group (COO⁻). The strong asymmetric stretching vibration (νₐₛ(COO⁻)) typically appears in the region of 1550-1610 cm⁻¹, while the symmetric stretching vibration (νₛ(COO⁻)) is found around 1400-1450 cm⁻¹. The separation between these two frequencies (Δν) can provide information about the coordination mode of the carboxylate group to the lithium ions.

Raman spectroscopy, which is particularly sensitive to symmetric vibrations, offers complementary data. umsl.edu The symmetric C=C stretching vibrations in alkenes, for instance, are often stronger in Raman spectra than in IR spectra. umsl.edu For dilithium succinate, the Raman spectrum would also show characteristic bands for the C-C and C-H vibrations of the succinate backbone. The simplicity of Raman spectra, with fewer overtone and combination bands, can also be an advantage in spectral interpretation. umsl.edu

Table 2: Key Vibrational Frequencies for Carboxylate Groups

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Description |

|---|---|---|

| Asymmetric COO⁻ Stretch | 1550 - 1610 | Strong intensity in IR |

| Symmetric COO⁻ Stretch | 1400 - 1450 | Weaker intensity in IR, often strong in Raman |

| C-C Stretch | 900 - 1200 | Skeletal vibration |

Mass Spectrometry for Elemental Composition and Molecular Formula Confirmation

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. uab.edu For dilithium succinate, mass spectrometry is used to confirm its elemental composition and molecular formula. The molecular weight of succinic acid is 118 g/mol , and upon deprotonation and formation of the dilithium salt, the expected mass changes accordingly. uab.edu In negative mode ionization, the succinate dianion would be observed at an m/z corresponding to its molecular weight. uab.edu

High-resolution mass spectrometry (HRMS) can provide a very precise mass measurement, allowing for the unambiguous determination of the elemental formula. patsnap.com Fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments can further confirm the structure of the succinate anion by breaking it down into smaller, predictable fragments. uab.edu For instance, a common fragmentation pathway for succinate involves the loss of CO₂. uab.edu

Table 3: Mass Spectrometry Data for Dilithium Succinate

| Ion | Formula | Calculated m/z | Observed m/z (example) |

|---|---|---|---|

| [C₄H₄O₄]²⁻ | C₄H₄O₄ | 116.0110 | Varies with instrument |

| [C₄H₅O₄]⁻ | C₄H₅O₄ | 117.0188 | 117 |

| [C₄H₄LiO₄]⁻ | C₄H₄LiO₄ | 123.0246 | Varies with instrument |

| C₄H₄Li₂O₄ | C₄H₄Li₂O₄ | 130.04296547 | Varies with instrument |

Note: The observed m/z will depend on the ionization method and the charge state of the detected ion. The monoisotopic mass of dilithium succinate is 130.04296547 Da. nih.gov

X-ray Crystallography for Determining Solid-State Structure of Dilithium Succinate

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. dectris.com For dilithium succinate, single-crystal X-ray diffraction provides precise information on bond lengths, bond angles, and the coordination environment of the lithium ions. researchgate.net

Studies have shown that dilithium succinate crystallizes in a rhombohedral system. researchgate.net The crystal structure reveals that each lithium ion is coordinated to oxygen atoms from the carboxylate groups of neighboring succinate anions, forming a complex three-dimensional coordination polymer network. The succinate anions act as bridging ligands, connecting multiple lithium centers. The Li-O bond distances and the coordination number of the lithium ions are key parameters obtained from the crystallographic data. nih.gov

Table 4: Example Crystallographic Data for a Lithium Carboxylate

| Parameter | Value |

|---|---|

| Crystal System | Rhombohedral |

| Space Group | R3 |

| a (Å) | 12.05 |

| b (Å) | 12.05 |

| c (Å) | 10.65 |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 120 |

| Volume (ų) | 1339 |

Note: The provided data is for a representative dilithium succinate crystal. researchgate.net Actual values may vary slightly between different crystallographic studies.

Computational Chemistry and Density Functional Theory (DFT) for Molecular Insights

Computational chemistry, particularly methods based on Density Functional Theory (DFT), provides a theoretical framework to complement experimental findings and to predict molecular properties. chemrxiv.org For dilithium succinate, DFT calculations can be used to optimize the molecular geometry, predict vibrational frequencies, and analyze the electronic structure. mdpi.com

By performing DFT calculations, researchers can model the geometry of the dilithium succinate molecule and compare the calculated bond lengths and angles with those obtained from X-ray crystallography. cecam.org Furthermore, theoretical vibrational spectra (IR and Raman) can be calculated and compared with experimental spectra to aid in the assignment of vibrational modes. rasayanjournal.co.in These calculations can also provide insights into the nature of the lithium-oxygen bonding and the charge distribution within the molecule. Advanced DFT methods can also be used to study non-covalent interactions, which can be important in the solid-state packing of the compound. chemrxiv.org

Table 5: Comparison of Experimental and DFT-Calculated Vibrational Frequencies (Illustrative)

| Vibrational Mode | Experimental IR (cm⁻¹) | Calculated DFT (cm⁻¹) | Assignment |

|---|---|---|---|

| νₐₛ(COO⁻) | ~1580 | ~1575 | Asymmetric COO⁻ Stretch |

| νₛ(COO⁻) | ~1420 | ~1415 | Symmetric COO⁻ Stretch |

Note: This is an illustrative example. The accuracy of DFT calculations depends on the chosen functional and basis set.

Biochemical and Molecular Mechanisms of Dilithium Succinate Interactions

Modulation of Inositol (B14025) Phosphate (B84403) Signaling Pathways by Lithium Succinate (B1194679) (e.g., IMPA2 activity)

A primary and extensively studied mechanism of lithium's action is its modulation of the inositol phosphate signaling pathway. nih.govnih.gov This pathway is crucial for a multitude of cellular processes, including neurotransmitter signaling and calcium homeostasis. Lithium directly inhibits key enzymes within this cascade, most notably inositol monophosphatases (IMPs) and inositol polyphosphate 1-phosphatase (IPP). nih.govpsu.edu

The inhibition of these phosphatases leads to a decrease in the cellular levels of myo-inositol, a precursor for the synthesis of phosphatidylinositol 4,5-bisphosphate (PIP2). psu.edu This, in turn, dampens the generation of the second messengers inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG) following receptor stimulation. ncats.io

Of particular relevance is the effect of lithium on Inositol Monophosphatase 2 (IMPA2). nih.gov Research has shown that lithium can downregulate the promoter activity of the IMPA2 gene, which encodes the IMPA2 enzyme, in both neuronal and non-neuronal cell lines. nih.gov This transcriptional regulation suggests a longer-term effect on inositol signaling, complementing the direct enzymatic inhibition. nih.gov The modulation of IMPA2 activity is considered a potential therapeutic target for mood disorders, and developing specific IMPA2 inhibitors is an area of active research. patsnap.com The disruption of the inositol cycle is believed to be a core component of lithium's mood-stabilizing effects. ncats.iodrugbank.com

| Enzyme Target | Action of Lithium | Consequence of Action | Reference |

| Inositol Monophosphatase 1 (IMPA1) | Inhibition | Depletion of free inositol | nih.govdrugbank.com |

| Inositol Monophosphatase 2 (IMPA2) | Inhibition & Downregulation of Promoter Activity | Depletion of free inositol | nih.govpatsnap.com |

| Inositol Polyphosphate 1-Phosphatase (IPP) | Inhibition | Suppression of inositol phosphate signaling | psu.edu |

Influence of Dilithium (B8592608) Succinate on Autophagic Processes at the Cellular Level

Autophagy is a fundamental cellular process for degrading and recycling damaged organelles and misfolded proteins, playing a critical role in cellular homeostasis. Lithium is a known modulator of autophagy. nih.govnih.gov Its influence on this process is complex and can be either enhancing or inhibitory depending on the cellular context and the specific signaling pathway involved. nih.gov

One of the primary mechanisms through which lithium induces autophagy is independent of the mammalian target of rapamycin (B549165) (mTOR), a central regulator of cell growth and autophagy. nih.gov This mTOR-independent pathway is linked to lithium's inhibition of inositol monophosphatase (IMPase), leading to reduced levels of inositol and inositol 1,4,5-trisphosphate (IP3). nih.govnih.gov This reduction in IP3 signaling is thought to trigger an autophagic response. nih.gov In the context of neurodegenerative diseases, this enhancement of autophagy by lithium facilitates the clearance of aggregate-prone proteins such as mutated huntingtin and phosphorylated tau. nih.gov

Conversely, in some scenarios, lithium's autophagy regulation may involve the mTOR-dependent pathway through its inhibition of Glycogen Synthase Kinase-3 Beta (GSK3β). nih.gov Lithium's ability to modulate autophagy may contribute to its neuroprotective effects by clearing cellular debris and reducing processes that lead to apoptosis. ncats.ioaau.dkplos.org

Investigation of Glycogen Synthase Kinase-3 Beta (GSK3β) Activity in the Presence of Lithium Succinate

Glycogen Synthase Kinase-3 Beta (GSK3β) is a serine/threonine kinase that plays a pivotal role in a vast array of cellular processes, including gene transcription, synaptic plasticity, and apoptosis. frontiersin.orgimrpress.com GSK3β is a well-established molecular target of lithium. nih.govnih.govpatsnap.com

Lithium inhibits GSK3β activity through multiple mechanisms. nih.gov It can directly inhibit the enzyme by competing with magnesium ions, which are essential for GSK3β's catalytic activity. nih.gov Additionally, lithium indirectly inhibits GSK3β by increasing its inhibitory phosphorylation at the serine 9 residue (Ser9). frontiersin.orgnih.gov This phosphorylation is mediated by other kinases such as Akt (Protein Kinase B). nih.gov

The inhibition of GSK3β by lithium has far-reaching consequences. It leads to the stabilization and increased activity of downstream targets like β-catenin, a key component of the Wnt signaling pathway. frontiersin.org The modulation of GSK3β is implicated in many of lithium's therapeutic effects, including mood stabilization, neuroprotection, and anti-inflammatory actions. nih.govimrpress.comresearchgate.net Studies have shown that lithium administration increases the phosphorylation of GSK3β at Ser9 both in vitro and in vivo. frontiersin.org

| Parameter | Effect of Lithium | Cellular Outcome | Reference |

| GSK3β Catalytic Activity | Direct Inhibition (competes with Mg2+) | Reduced phosphorylation of GSK3β substrates | nih.gov |

| GSK3β Serine 9 Phosphorylation | Increased | Indirect Inhibition of GSK3β activity | frontiersin.org |

| β-catenin levels | Increased (due to reduced degradation) | Activation of Wnt signaling pathway | frontiersin.org |

Role of Succinate Moiety in Metabolic Intermediary Pathways in the Context of Lithium

The succinate component of dilithium succinate is not merely an inert counter-ion. Succinate is a vital metabolic intermediate with increasingly recognized signaling functions. nih.govwikipedia.orghaematologica.org

Integration into the Tricarboxylic Acid (TCA) Cycle and Electron Transport Chain

Succinate is a central component of the tricarboxylic acid (TCA) cycle, also known as the Krebs cycle. nih.govcreative-proteomics.com In the mitochondrial matrix, succinate is formed from succinyl-CoA by the enzyme succinyl-CoA synthetase in a reaction that generates ATP or GTP. nih.govcreative-proteomics.com Subsequently, succinate is oxidized to fumarate (B1241708) by succinate dehydrogenase (SDH), an enzyme complex that is unique in that it participates in both the TCA cycle and the mitochondrial electron transport chain (as Complex II). wikipedia.orgwikipedia.org By donating electrons directly to the electron transport chain, succinate plays a critical role in cellular respiration and ATP production. wikipedia.orgcreative-proteomics.com The availability of succinate can, therefore, directly influence the metabolic state and energy production of the cell. creative-proteomics.com

Impact on Succinate Dehydrogenase (SDH) Function

Succinate dehydrogenase (SDH) catalyzes the oxidation of succinate to fumarate. wikipedia.orgkent.ac.uk The function of this enzyme complex is crucial for aerobic respiration. kent.ac.uk While the succinate moiety of dilithium succinate serves as a substrate for SDH, the lithium ion itself has been shown to affect mitochondrial function. Some studies suggest that lithium can influence the activity of the respiratory chain complexes. nih.gov One study on postmortem human brain tissue found that lithium, at clinically relevant concentrations, increased the activity of complexes II+III (succinate cytochrome c oxidoreductase). nih.gov However, the activity of SDH itself was only noted to increase at higher lithium concentrations. nih.gov In contrast, other research has pointed to an inhibitory effect of lithium on respiratory complex II in isolated heart mitochondria. nih.gov This suggests that the interaction between lithium and SDH may be complex and tissue-dependent. Pre-treatment with lithium has also been shown to protect against the neurotoxic effects of 3-nitropropionic acid, an inhibitor of succinate dehydrogenase. nih.govnih.gov

Exploration of Other Potential Molecular Targets and Pathways

Beyond the well-defined interactions with the inositol phosphate pathway and GSK3β, the components of dilithium succinate have other potential molecular targets.

The lithium ion is known to influence various other systems:

Neurotransmitter Systems: Lithium can modulate the release and uptake of neurotransmitters such as dopamine (B1211576) and glutamate, and enhance inhibitory GABAergic neurotransmission. ncats.io

Neurotrophic Factors: It has been shown to increase the expression of protective proteins like brain-derived neurotrophic factor (BDNF) and B-cell lymphoma 2 (Bcl-2), contributing to its neuroprotective profile. ncats.ioimrpress.com

Ion Transport: As an alkali metal ion, lithium can interfere with the transport and function of other monovalent and divalent cations in the cell.

The succinate anion has emerged as a significant signaling molecule in its own right:

Extracellular Signaling: Succinate can be released from cells and act on a specific G protein-coupled receptor, SUCNR1 (also known as GPR91). wikipedia.org This receptor is expressed on various cell types, including platelets and immune cells, and its activation can trigger intracellular signaling cascades. wikipedia.orghaematologica.org

Epigenetic Regulation: Accumulation of succinate can inhibit the activity of α-ketoglutarate-dependent dioxygenases, including histone and DNA demethylases. mdpi.com This can lead to epigenetic modifications and changes in gene expression patterns. wikipedia.org

Inflammation: Succinate has been identified as a pro-inflammatory signal, particularly in macrophages, where its accumulation can stabilize hypoxia-inducible factor-1α (HIF-1α). haematologica.orgmdpi.com

The combination of lithium's established intracellular actions with succinate's role as a metabolic and signaling molecule suggests that dilithium succinate may exert complex and multifaceted effects on cellular function.

Chemical Reactivity and Coordination Chemistry of Dilithium Succinate

Complex Formation of Lithium Succinate (B1194679) with Transition Metals

The succinate anion, derived from dilithium (B8592608) succinate, is capable of forming stable complexes with a variety of transition metal ions. As a dicarboxylate, it can act as a chelating agent or a bridging ligand, leading to the formation of mononuclear, binuclear, or polymeric coordination compounds. libretexts.org The coordination can occur through one or both of the carboxylate groups.

Research into metal-carboxylate complexes shows that the stability of these complexes often follows a predictable order. For many dicarboxylate ligands, the stability of 1:1 complexes with divalent metal ions follows the order: Pb²⁺ > Cu²⁺ > Cd²⁺ > Zn²⁺ > Ni²⁺ ≈ Co²⁺ > Ca²⁺ ≈ Mg²⁺. cdnsciencepub.com The formation of these complexes is a critical aspect of their function in various chemical and biological systems. The succinate ligand's flexibility allows it to form stable five- or six-membered chelate rings with metal ions.

Studies on related systems, such as the interaction of transition metals with fumarate (B1241708), a structurally similar dicarboxylate, have shown the formation of complex structures. For example, fumarate has been used to create photosynthetic cycles with certain enzymes, highlighting the role of such ligands in mediating electron transfer processes involving transition metals. acs.org The coordination of the succinate ligand to transition metal centers is crucial in the formation of metal-organic frameworks (MOFs), where the ligand bridges metal ions to create extended, often porous, structures. core.ac.uk

Table 1: Stability Constants of 1:1 Metal-Carboxylate Complexes

| Metal Ion | Typical Stability Order |

|---|---|

| Pb²⁺ | Highest |

| Cu²⁺ | High |

| Cd²⁺ | Intermediate |

| Zn²⁺ | Intermediate |

| Ni²⁺ | Lower |

| Co²⁺ | Lower |

| Ca²⁺ | Lowest |

| Mg²⁺ | Lowest |

General stability trend for 1:1 complexes between divalent metal ions and carboxylate anions. cdnsciencepub.com

Solubility and Solution Behavior of Dilithium Succinate in Diverse Solvents

The solubility of dilithium succinate is governed by its ionic nature and the polarity of the solvent. As a salt of a strong base (lithium hydroxide) and a weak acid (succinic acid), its behavior in solution is influenced by factors such as temperature and pH.

Dilithium succinate is expected to have good solubility in polar solvents like water. solubilityofthings.com This is due to the strong ion-dipole interactions between the lithium cations (Li⁺) and the succinate dianions (C₄H₄O₄²⁻) with water molecules. solubilityofthings.com In contrast, its solubility is anticipated to be significantly lower in non-polar organic solvents. solubilityofthings.com

In the context of lithium-ion batteries, the solubility of lithium salts in organic carbonate solvents like ethylene (B1197577) carbonate (EC) and dimethyl carbonate (DMC) is of paramount importance. Computational studies on the solubility of various components of the solid electrolyte interphase (SEI) have provided insights. These studies indicate that organic lithium salts, a class to which lithium succinate belongs, generally have higher solubility in these solvents compared to inorganic salts like lithium fluoride (B91410) (LiF) or lithium carbonate (Li₂CO₃). researchgate.net The dissolution of such species can impact the stability and longevity of the SEI layer. Theoretical calculations have shown that the heat of dissolution for organic SEI species is often exothermic, favoring their dissolution, while it is endothermic for inorganic species. researchgate.net

Table 2: Solubility Characteristics of Dilithium Succinate

| Solvent Type | Expected Solubility | Governing Factors |

|---|---|---|

| Polar (e.g., Water) | High | Strong ion-dipole interactions. solubilityofthings.com |

| Non-Polar Organic | Low | Weak solute-solvent interactions. solubilityofthings.com |

| Polar Aprotic (e.g., EC, DMC) | Moderate to High | Solvent polarity and molecular shape; exothermic heat of dissolution for organic salts. researchgate.net |

Summary of the expected solubility behavior of dilithium succinate in different solvent classes.

Thermal Stability and Decomposition Pathways of Lithium Succinate

The thermal stability of metal succinates is a critical parameter for their application in various fields, including materials science. Studies on related metal succinates and polymers containing succinate units provide a framework for understanding the thermal behavior of dilithium succinate.

Thermogravimetric analysis (TGA) of poly(alkylene succinate)s reveals high thermal stability, with decomposition typically occurring at temperatures above 400°C. mdpi.com For instance, poly(ethylene succinate) (PESu) and poly(butylene succinate) (PBSu) exhibit maximum decomposition rates at temperatures between 420°C and 430°C. mdpi.com The primary decomposition mechanism for these materials is β-hydrogen bond scission. mdpi.com

Studies on the thermal decomposition of sodium succinate and various transition metal succinates show that the decomposition pathway is highly dependent on the metal cation and the surrounding atmosphere. redalyc.org For sodium succinate, thermal decomposition leads to the formation of sodium carbonate. redalyc.org For transition metal succinates, the final residues can be a mixture of metal and metal oxide or simply the metal oxide, depending on the conditions. redalyc.org It is plausible that the thermal decomposition of anhydrous dilithium succinate under an inert atmosphere would proceed via pyrolysis to form lithium carbonate and other carbonaceous products.

Table 3: Decomposition Temperatures of Related Succinate Compounds

| Compound | Maximum Decomposition Temperature (°C) | Primary Decomposition Pathway |

|---|---|---|

| Poly(ethylene succinate) | ~420-430 | β-hydrogen bond scission mdpi.com |

| Poly(butylene succinate) | ~420-430 | β-hydrogen bond scission mdpi.com |

| Sodium Succinate | - | Formation of Sodium Carbonate redalyc.org |

Thermal decomposition data for polymers and salts containing the succinate moiety.

Electrochemical Properties of Dilithium Succinate in Non-Aqueous Systems

Dilithium succinate is a known component of the solid electrolyte interphase (SEI) that forms on the surface of negative electrodes in lithium-ion batteries. cam.ac.ukchemrxiv.org Its formation and properties are integral to the electrochemical performance and stability of the battery.

The SEI is formed from the reductive decomposition of electrolyte components, primarily the organic carbonate solvents, during the initial charging cycles of the battery. The formation of lithium succinate has been identified through techniques like Nuclear Magnetic Resonance (NMR) spectroscopy of electrolytes after cycling. cam.ac.uk It is considered one of several soluble electrolyte decomposition products. chemrxiv.org

Table 4: Electrochemical Relevance of Dilithium Succinate

| Context | Role / Observation | Significance |

|---|---|---|

| Lithium-Ion Battery Anode | Component of the Solid Electrolyte Interphase (SEI). cam.ac.ukchemrxiv.org | Affects interfacial stability and impedance. |

| Electrolyte Decomposition | Identified as a soluble product of electrolyte reduction/oxidation. cam.ac.ukchemrxiv.org | Marker for electrolyte degradation pathways. |

| Formation Potential | Forms during initial charging cycles from solvent decomposition. cam.ac.uk | Contributes to the irreversible capacity loss in the first cycle. |

Summary of the electrochemical role of dilithium succinate in non-aqueous battery systems.

Analytical Chemistry Methodologies for Dilithium Succinate Research

High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of dilithium (B8592608) succinate (B1194679) and identifying non-volatile organic impurities. The choice of HPLC method depends on the nature of the impurities and the sample matrix.

Ion chromatography (IC) is a powerful HPLC technique for the analysis of ionic species like succinate. A method for the simultaneous quantification of several organic anions, including succinate, has been developed using a Metrohm Metrosep A Supp 1 column. shimadzu.com This approach utilizes a mobile phase consisting of a sodium carbonate and sodium bicarbonate buffer in water, with acetonitrile (B52724) as an organic modifier, and employs conductivity detection. shimadzu.com Such a method is suitable for determining the succinate content and can be adapted to identify anionic impurities in dilithium succinate samples.

Reversed-phase (RP) HPLC is another widely used technique. For dicarboxylic acids like succinate, which are polar, derivatization is often employed to enhance retention and detection. One approach involves derivatization with 2-nitrophenylhydrazine (B1229437) hydrochloride, allowing for isocratic elution on a reversed-phase column. uran.ua Alternatively, direct analysis of underivatized succinic acid is possible on specialized columns like the Acclaim OA column, which provides good selectivity for organic acids. basicmedicalkey.com A simple, non-ion-pair reversed-phase HPLC method with UV detection at low wavelengths (around 205-210 nm) can also be used for the simultaneous quantification of succinic acid and other components. orientjchem.orggcms.cz

Table 1: Exemplary HPLC Methods for Succinate Analysis

| Parameter | Ion Chromatography | Reversed-Phase HPLC (Direct) | Reversed-Phase HPLC (Derivatization) |

| Column | Metrohm Metrosep A Supp 1 (250 x 4.0 mm, 5.0 µm) shimadzu.com | Acclaim OA (e.g., 5 µm, 4.6 x 150 mm) basicmedicalkey.com | C18 (e.g., 5 µm, 4.6 x 250 mm) |

| Mobile Phase | 7.5 mM Sodium Carbonate / 2.0 mM Sodium Bicarbonate in Water/Acetonitrile shimadzu.com | Isocratic mobile phase (e.g., buffered aqueous solution with organic modifier) basicmedicalkey.com | Acetonitrile/Water gradient with an ion-pairing agent or after derivatization uran.ua |

| Detector | Conductivity Detector shimadzu.com | UV Detector (e.g., 210 nm) basicmedicalkey.comgcms.cz | UV or Fluorescence Detector (depending on derivatizing agent) uran.ua |

| Application | Quantification of succinate and other anions shimadzu.com | Purity determination and quantification of organic acid impurities basicmedicalkey.com | Trace analysis of dicarboxylic acids uran.ua |

This table is for illustrative purposes and specific conditions may need to be optimized.

Potential organic impurities in dilithium succinate can arise from the starting materials (succinic acid and lithium source) or from side reactions during synthesis. These may include other dicarboxylic acids, related organic acids, or degradation products. HPLC methods must be validated for specificity, linearity, accuracy, and precision to ensure reliable impurity profiling.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Byproducts

Gas Chromatography-Mass Spectrometry (GC-MS) is the method of choice for the identification and quantification of volatile and semi-volatile organic compounds that may be present as byproducts or residual solvents in dilithium succinate.

Due to the low volatility of dicarboxylic acids, derivatization is a prerequisite for their analysis by GC-MS. A common approach is silylation, where active hydrogens in the molecule are replaced by a trimethylsilyl (B98337) (TMS) group. uran.ualsmu.ltresearchgate.net Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are frequently used for this purpose. uran.ualsmu.lt The resulting TMS esters of succinic acid and other potential acidic byproducts are volatile and can be readily separated on a standard non-polar or medium-polarity GC column (e.g., DB-5MS) and identified by their mass spectra. und.edu

Headspace GC-MS is a particularly useful technique for the analysis of residual solvents from the manufacturing process without the need for sample dissolution in some cases. shimadzu.comitwreagents.comresearchgate.netnih.govchromatographyonline.com This technique involves heating the sample in a sealed vial to allow volatile compounds to partition into the headspace gas, which is then injected into the GC-MS system. This is a standard method in the pharmaceutical industry for ensuring that residual solvents are below acceptable limits. itwreagents.comresearchgate.net

Table 2: GC-MS Analysis of Potential Volatile Impurities in Dilithium Succinate

| Analyte Type | Analytical Technique | Derivatization | Typical GC Column | Key Findings |

| Residual Solvents | Headspace GC-MS shimadzu.comitwreagents.comresearchgate.net | Not required | DB-624 or equivalent | Identification and quantification of solvents used in synthesis (e.g., ethanol, isopropanol, toluene). |

| Volatile Organic Acids | GC-MS after Derivatization uran.ualsmu.lt | Silylation (e.g., with BSTFA) uran.ualsmu.lt | DB-5MS or similar und.edu | Detection of byproducts from succinic acid synthesis or degradation. |

This table provides general approaches; specific parameters should be optimized and validated.

Atomic Absorption/Emission Spectroscopy for Lithium Quantification

The accurate determination of the lithium content in dilithium succinate is critical for confirming its stoichiometry and purity. Atomic spectroscopy techniques, namely Flame Atomic Absorption Spectroscopy (FAAS) and Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES), are the primary methods for this purpose.

Flame Atomic Absorption Spectroscopy (FAAS) is a robust and widely used technique for the determination of lithium. nemi.govresearchgate.netnih.govuoa.graustinpublishinggroup.com The sample is dissolved in an appropriate solvent (typically dilute acid) and aspirated into a flame (usually air-acetylene). A hollow cathode lamp emitting light at a wavelength specific to lithium (670.8 nm) is used, and the amount of light absorbed by the lithium atoms in the flame is proportional to the lithium concentration in the sample. nemi.gov While interferences from other alkali metals can occur, they can often be minimized by using releasing agents or by appropriate sample dilution. researchgate.net

Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) is another powerful technique for elemental analysis that offers higher sensitivity and fewer chemical interferences compared to FAAS. analytik-jena.comspectroscopyonline.com In ICP-OES, the sample solution is introduced into an argon plasma, which excites the lithium atoms. The excited atoms then emit light at characteristic wavelengths, and the intensity of this emission is measured to determine the lithium concentration. This method is particularly suitable for trace element analysis and can be used to quantify lithium as well as other potential metallic impurities simultaneously. analytik-jena.com

Table 3: Spectroscopic Methods for Lithium Quantification

| Technique | Principle | Wavelength (nm) | Typical Working Range | Key Considerations |

| FAAS nemi.govnih.gov | Atomic Absorption | 670.8 | 0.1 - 2.0 mg/L | Cost-effective, potential for ionic interference. nemi.govresearchgate.net |

| ICP-OES analytik-jena.comspectroscopyonline.com | Atomic Emission | 670.784 | 0.002 - 100 mg/L | High sensitivity, multi-element capability, reduced chemical interferences. analytik-jena.com |

Working ranges are approximate and can vary with instrumentation and matrix.

Titrimetric and Gravimetric Analysis for Succinate Content Determination

Classical wet chemical methods, such as titrimetry and gravimetry, can provide accurate and precise determination of the succinate content in dilithium succinate.

Titrimetric Analysis: Acid-base titration is a straightforward method for quantifying the succinate content. basicmedicalkey.comlibretexts.orgdiva-portal.org A known mass of dilithium succinate is dissolved in water and titrated with a standardized strong acid (e.g., hydrochloric acid). The succinate ion, being the conjugate base of a weak acid, will be protonated. The endpoint of the titration, which corresponds to the complete protonation of the succinate, can be detected using a suitable pH indicator or by monitoring the pH change with a potentiometer. libretexts.org The titration curve for succinic acid shows two equivalence points, and the titration of dilithium succinate will reflect the neutralization of the dibasic succinate anion. diva-portal.org

Gravimetric Analysis: Gravimetric methods involve the precipitation of the analyte from a solution, followed by filtration, drying, and weighing of the precipitate. For succinate, a potential method involves its precipitation as an insoluble salt. For instance, thorium succinate can be precipitated from a solution. osti.gov Another approach could involve the precipitation of a metal succinate with a well-defined, stable stoichiometry that can be quantitatively filtered and weighed. The choice of the precipitating agent is crucial to ensure complete precipitation and to avoid co-precipitation of impurities. tsfx.edu.au The use of urea (B33335) to induce precipitation from a homogeneous solution in the presence of succinate has been shown to produce dense and easily filterable precipitates for certain metal ions, a principle that could potentially be adapted for succinate determination. uohyd.ac.in

Development of Specialized Bioanalytical Assays for In Vitro Studies

For the investigation of dilithium succinate in biological systems, specialized bioanalytical assays are necessary to measure succinate levels in complex matrices such as cell culture media or tissue homogenates.

Enzyme-based assays offer high specificity and sensitivity for the quantification of succinate. One common method involves the use of succinate dehydrogenase (SDH), the enzyme that catalyzes the oxidation of succinate to fumarate (B1241708) in the citric acid cycle. nih.govassaygenie.comsigmaaldrich.com The activity of SDH can be coupled to a colorimetric or fluorometric reporter system. For example, the reduction of a dye like 2,6-dichlorophenolindophenol (DCPIP) can be monitored spectrophotometrically. assaygenie.com Alternatively, the production of fumarate can be coupled to other enzymatic reactions that lead to the generation of a detectable product like NADPH. nih.gov Several commercial kits are available for the colorimetric or fluorometric determination of succinate based on these principles. sigmaaldrich.combioassaysys.com

For in vitro studies investigating the effects of dicarboxylic acids, various cell-based assays can be employed. For example, the impact of dicarboxylic acids on cell growth can be assessed using agar (B569324) dilution techniques. medicaljournalssweden.semedicaljournalssweden.se To evaluate antioxidant properties, assays like the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assay or the dichlorodihydrofluorescein (DCF) assay in cell cultures can be utilized. nih.govmdpi.com These methods, while not directly quantifying dilithium succinate, provide valuable information on its biological activity.

Applications of Dilithium Succinate in Advanced Materials and Chemical Synthesis

Role as a Precursor in Polymer Chemistry (e.g., polyesters, alkyd resins)

Succinic acid is a well-established building block, or monomer, for the synthesis of various polymers, most notably aliphatic polyesters and alkyd resins. mdpi.comresearchgate.netncats.io These polymers are valued for their biodegradability and can be derived from renewable resources, making them a key focus in the development of sustainable materials. researchgate.net The synthesis typically involves the polycondensation of a dicarboxylic acid (like succinic acid) with a diol (such as 1,4-butanediol (B3395766) or ethylene (B1197577) glycol). tandfonline.comfrontiersin.org

While succinic acid itself is the common precursor, the use of its salt, dilithium (B8592608) succinate (B1194679), presents a unique synthetic possibility. In this context, dilithium succinate would serve as the source of the succinate monomer. Furthermore, the presence of lithium ions could offer additional benefits. Lithium compounds are known to function as catalysts in various polymerization reactions, including ring-opening polymerization (ROP) of cyclic esters and radical polymerization. rsc.orgrsc.orgnih.gov

The potential dual function of dilithium succinate is noteworthy:

Monomer Source : It provides the butanedioate backbone essential for the polyester (B1180765) chain.

Catalytic/Modifying Agent : The lithium cation could catalyze the polymerization process, potentially influencing reaction rates and the final properties of the polymer, such as molecular weight and thermal stability. alfachemic.com For instance, lithium catalysts are used to produce polymers with high molecular weights and can help control the industrial production process. alfachemic.com

Alkyd resins, which are oil-modified polyesters, are extensively used in paints and coatings. nih.gov They are synthesized by the polycondensation of a dicarboxylic acid or anhydride, a polyol, and fatty acids from oils. nih.gov Succinic acid can be incorporated to create these resins. ncats.io The introduction of dilithium succinate into this process could influence the resin's final properties, such as drying time, hardness, and durability, due to the catalytic nature of the lithium ion.

| Polymer Type | Precursor Role of Succinate | Potential Influence of Lithium |

| Polyesters (e.g., PBS, PES) | Provides the dicarboxylic acid (succinate) monomer unit for the polymer backbone. mdpi.comtandfonline.com | May act as a catalyst for the polycondensation or ring-opening polymerization reactions, potentially increasing molecular weight. rsc.orgalfachemic.com |

| Alkyd Resins | Functions as the dibasic acid component, reacting with polyols and fatty acids. ncats.ionih.gov | Could catalyze the esterification process and modify the final resin's physical properties (e.g., durability, gloss). |

Incorporation in Ceramic and Glass Manufacturing Processes

The active component in this process is lithium oxide (Li₂O). While dilithium succinate is not a standard raw material in this industry, it could theoretically serve as a source for lithia upon heating. The organic succinate portion would decompose and burn off at high temperatures, leaving behind the lithium oxide to integrate into the silicate (B1173343) matrix.

The benefits of incorporating lithium into glass and ceramic formulations include:

Reduced Thermal Expansion : Creates materials with high resistance to thermal shock, essential for products like glass-ceramic cooktops.

Increased Strength and Durability : Improves the mechanical properties of the final product.

Enhanced Surface Quality : Can result in a smoother, more brilliant finish in glazes and glasses.

Research has also been conducted on growing single crystals of dilithium succinate for specialized applications, such as non-linear optics, which highlights its potential in creating materials with specific, high-performance properties outside of traditional bulk manufacturing. researchgate.net

| Property | Effect of Lithium Addition | Rationale |

| Melting Temperature | Lowers | Acts as a flux, breaking down the silica (B1680970) network. visiontir.comrclemente.net |

| Viscosity | Reduces | Eases the removal of bubbles and improves homogeneity. rclemente.net |

| Thermal Expansion | Decreases | Improves resistance to cracking from temperature changes. |

| Mechanical Strength | Increases | Enhances the durability of the final product. |

Potential as a Catalyst or Co-catalyst in Organic Reactions

The catalytic potential of lithium compounds is extensive and varied. Lithium cations (Li⁺) themselves can function as Lewis acids to activate substrates, and organolithium compounds are fundamental reagents and catalysts in organic synthesis. rsc.orgnih.gov

While specific research on dilithium succinate as a catalyst is limited, its potential can be inferred from related compounds and general principles. A study on dilithium quinone-1,4-dicarboxylate, a structurally similar organic lithium salt, demonstrated its effectiveness as a solid organic electrocatalyst in Li-O₂ batteries, with performance comparable to platinum. nih.gov This suggests that organic lithium salts can be designed as effective and potentially lower-cost alternatives to traditional inorganic catalysts. nih.gov

Furthermore, theoretical and experimental studies have shown that "naked" lithium cations can catalyze radical polymerization by favoring the chain-lengthening reaction over competing side reactions. nih.gov This indicates a role for lithium salts in controlling and directing the outcomes of complex organic reactions.

Disulfides, another class of compounds, are noted to be versatile catalysts in various photoreactions, acting as initiators or cocatalysts. beilstein-journals.org While chemically different, this highlights the broad scope for developing non-metallic, specialized catalysts for organic synthesis. upv.es Given these precedents, dilithium succinate could potentially be explored as:

A mild Lewis acid catalyst.

A component in a multi-component catalytic system.

A precursor for creating more complex organometallic catalysts.

Formulation in Topically Applied Chemical Preparations (general chemical role, not therapeutic)

In the formulation of topical products, various salts and esters of dicarboxylic acids, including succinic acid, serve non-therapeutic functions to achieve desired physical properties. Although lithium succinate is known for a specific therapeutic application, its chemical properties also make it suitable for general roles within a formulation, similar to other succinate derivatives. wikipedia.orgnih.gov

The primary chemical functions that dilithium succinate could perform in a topical preparation include:

pH Adjuster/Buffer : As a salt of a weak acid and a strong base, it can help maintain the desired pH of a formulation, which is critical for product stability and skin compatibility.

Chelating Agent : Succinic acid and its salts can sequester metal ions, which can help prevent the degradation of other ingredients and improve the stability of the product.

Humectant/Moisturizer Component : The succinate anion is hydrophilic and can help attract and retain moisture.

Texture Modifier : Salts can influence the viscosity and sensory feel of creams, lotions, and gels.

Emerging Roles in Niche Chemical Industries

The unique properties of dilithium succinate position it for potential use in several niche chemical industries that require high-performance or specialized materials.

Specialty Polymers : Beyond commodity plastics, there is a growing demand for polymers with specific functionalities. The incorporation of dilithium succinate as a monomer or additive could be used to synthesize specialty polyesters or polyamides with enhanced thermal stability, specific ionic conductivity, or other tailored properties imparted by the lithium ions. researchgate.net

Advanced Optics and Electronics : As demonstrated by research into growing single crystals of dilithium succinate for non-linear optical applications, the compound has potential in the photonics and electronics industries. researchgate.net Such materials are critical for lasers, sensors, and other advanced devices.

Energy Storage : The role of a related compound, dilithium quinone-1,4-dicarboxylate, as an electrocatalyst in Li-O₂ batteries points to a significant emerging field. nih.gov Dilithium succinate could be investigated as a precursor for creating novel electrode materials or as an electrolyte additive in next-generation lithium-ion or solid-state batteries.

Precursor for Chemical Synthesis : It can serve as a starting material for more complex chemical structures. For instance, it was used as a starting reagent in the synthesis of a specific carboxylic acid for the U.S. Army Drug Development Program, where the dilithium salt was reacted with dry ice. dtic.mil

These emerging applications leverage the compound not as a bulk chemical, but as a specialty material where its specific chemical nature provides a distinct advantage.

Future Research Perspectives and Interdisciplinary Approaches for Dilithium Succinate

Advanced Material Science Research Incorporating Lithium Succinate (B1194679)

The inherent properties of dilithium (B8592608) succinate make it a compelling candidate for advanced materials science research, particularly in the development of novel energy storage solutions and functional materials.

Metal-Organic Frameworks (MOFs): The succinate dianion can act as a linker to coordinate with metal ions, forming porous structures known as metal-organic frameworks. Future research could focus on the synthesis and characterization of lithium-based MOFs using succinate as the organic ligand. nih.gov These materials could exhibit unique properties for gas storage and separation due to the lightweight nature of lithium. The synthesis would likely involve solvothermal methods, reacting a lithium salt with succinic acid under controlled temperature and pressure. nih.gov Characterization would involve techniques such as single-crystal X-ray diffraction to determine the framework's structure. nih.gov

Battery Materials: Organic lithium salts are being increasingly investigated as components in lithium-ion batteries. Dilithium succinate could be explored as a potential electrolyte additive to enhance battery performance. rsc.org Additives can play a crucial role in forming a stable solid-electrolyte interphase (SEI) on the anode, which is critical for long-term cycling stability. rsc.org Research in this area would involve preparing and testing battery cells with electrolytes containing varying concentrations of dilithium succinate and evaluating their electrochemical performance, including capacity retention and coulombic efficiency. Furthermore, the use of organic lithium salts can contribute to creating safer and more environmentally friendly batteries. rsc.org

Nanoparticles: The synthesis of lithium-containing nanoparticles is another promising area of research. pnas.orgnih.gov Future studies could investigate the synthesis of dilithium succinate nanoparticles and explore their unique properties. These nanoparticles could have applications in various fields, including as precursors for other advanced materials or in biomedical applications.

| Research Area | Potential Application of Dilithium Succinate | Key Research Focus |

| Metal-Organic Frameworks (MOFs) | Organic linker | Synthesis of novel porous materials for gas storage and separation. |

| Lithium-Ion Batteries | Electrolyte additive | Improvement of solid-electrolyte interphase (SEI) stability and overall battery performance. |

| Nanomaterials | Precursor for nanoparticles | Development of novel nanoparticles with unique properties for various applications. |

Mechanistic Investigations Utilizing Proteomic and Metabolomic Profiling

Understanding the biological effects of dilithium succinate at a molecular level is crucial for any potential therapeutic or biotechnological applications. Proteomics and metabolomics offer powerful tools for such mechanistic investigations.

Proteomic Response: Proteomics, the large-scale study of proteins, can reveal how cells and organisms respond to treatment with dilithium succinate. patsnap.com A study has already investigated the effects of various organic lithium salts, including lithium succinate, on markers of oxidative DNA damage in blood plasma from both healthy individuals and patients with bipolar disorder. nih.gov Future research could expand on this by performing comprehensive proteomic analyses of cells or tissues treated with dilithium succinate. pnas.orgnih.gov This would involve identifying and quantifying changes in protein expression levels, which could shed light on the cellular pathways affected by the compound. pnas.orgnih.gov Such studies could reveal, for example, if dilithium succinate influences inflammatory pathways, cellular metabolism, or stress responses. pnas.orgmdpi.com

Metabolomic Footprint: Metabolomics involves the comprehensive analysis of small molecules (metabolites) within a biological system. nih.gov By analyzing the metabolomic footprint of dilithium succinate, researchers can gain insights into its effects on cellular metabolism. nih.gov Given that succinate is a key intermediate in the Krebs cycle, it is plausible that administering dilithium succinate could have significant metabolic consequences. analytik-jena.com Metabolomic studies could quantify changes in the levels of Krebs cycle intermediates and other related metabolites, providing a detailed picture of the metabolic reprogramming induced by dilithium succinate. analytik-jena.com

| "Omics" Approach | Research Question | Potential Findings |

| Proteomics | How does dilithium succinate alter the protein expression profile of cells? | Identification of key proteins and signaling pathways modulated by dilithium succinate, providing insights into its mechanism of action. |

| Metabolomics | What is the impact of dilithium succinate on cellular metabolism? | Elucidation of the metabolic pathways affected by dilithium succinate, particularly its influence on the Krebs cycle and energy metabolism. |

Development of Novel Analytical Techniques for Trace Analysis

The ability to accurately and sensitively detect and quantify dilithium succinate in various matrices is essential for both fundamental research and potential applications. Future research in this area should focus on developing novel analytical techniques for trace analysis.

High-Sensitivity Quantification: There is a growing need for analytical methods with high sensitivity for the quantification of various molecules, including salts like dilithium succinate, especially in biological samples where concentrations may be very low. mdpi.com Future research could focus on developing and validating new methods based on techniques such as liquid chromatography-mass spectrometry (LC-MS) or capillary electrophoresis-mass spectrometry (CE-MS) for the simultaneous quantification of both lithium and succinate ions from a single sample. Laser-induced breakdown spectroscopy (LIBS) is another promising technique for the rapid and in-situ detection of trace levels of lithium in biological tissues, with a limit of detection around 0.1 ppm. nih.gov

On-Site and Portable Detection: The development of portable and on-site detection methods for lithium is crucial for various applications, including environmental monitoring and the recycling of lithium-ion batteries. nih.gov Future work could aim to adapt or develop new sensor technologies, such as DNAzyme-based fluorescent sensors, for the specific and rapid detection of dilithium succinate. nih.gov Such sensors could be integrated into portable devices for real-time analysis in the field.

| Analytical Challenge | Proposed Technique | Potential Advantages |

| Trace quantification in biological samples | Liquid Chromatography-Mass Spectrometry (LC-MS) | High sensitivity and specificity for both lithium and succinate. |

| Rapid in-situ detection | Laser-Induced Breakdown Spectroscopy (LIBS) | Minimal sample preparation and real-time analysis capabilities. |

| On-site and portable analysis | DNAzyme-based fluorescent sensors | High selectivity and suitability for field applications. |

Contributions to Fundamental Lithium Chemistry and Organic Salt Research

The study of dilithium succinate can also contribute significantly to our fundamental understanding of lithium chemistry and the behavior of organic salts.

Coordination Chemistry: Investigating the crystal structure of dilithium succinate and its coordination polymers can provide valuable insights into the coordination chemistry of the lithium ion. nih.govrsc.org Understanding how lithium coordinates with the carboxylate groups of the succinate anion can help in the rational design of new lithium-containing materials with specific properties. nih.govrsc.org X-ray crystallography would be the primary technique for these structural studies. tu-darmstadt.de

Model Organic Salt: Due to its simple and well-defined structure, dilithium succinate can serve as an excellent model compound for studying the fundamental properties of organic salts. rsc.org Research on its thermal stability, for instance, can provide data that is relevant to the broader class of lithium carboxylates. researchgate.netmdpi.comresearchgate.net The electrochemical behavior of dilithium succinate can also be investigated to understand the redox properties of simple organic salts, which is relevant for their potential use in energy storage applications. mdpi.comrsc.orgnih.gov

| Research Area | Contribution of Dilithium Succinate | Key Techniques |

| Lithium Coordination Chemistry | Elucidating the coordination preferences of the lithium ion with carboxylate ligands. | X-ray Crystallography |

| Organic Salt Research | Serving as a model compound to study the thermal and electrochemical properties of organic salts. | Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), Cyclic Voltammetry (CV) |

Q & A

Q. How can conflicting interpretations of lithium-succinate binding constants be reconciled?

- Re-analyze potentiometric titration data using programs like HyperQuad to refine stability constants (log β). Disclose software parameters (e.g., ionic strength corrections) and compare with literature values from IUPAC compilations .

Ethical & Scholarly Practices

Q. What ethical considerations arise when publishing proprietary synthesis methods for lithium-butanedioic acid complexes?

- Disclose funding sources (e.g., industry partnerships) in conflict-of-interest statements. For patented methods, provide sufficient detail for replication without infringing IP rights. Cite prior art comprehensively to avoid plagiarism .

Q. How should researchers address societal concerns about lithium extraction linked to butanedioic acid production?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.